molecular formula C10H6F2N4O B1481452 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole CAS No. 2097963-56-7

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

Cat. No.: B1481452
CAS No.: 2097963-56-7
M. Wt: 236.18 g/mol
InChI Key: ZVYZCTVHNPQAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a synthetically valuable chemical building block designed for pharmaceutical research and the development of novel heterocyclic compounds. The core oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules and natural products with a wide spectrum of biological activities, including antimicrobial and anticancer properties . The primary research utility of this compound lies in its two functional handles: the oxazole ring and the azidomethyl group. The oxazole ring is a key heterocycle found in various therapeutic agents, and its structure can be tuned for specific biological targets . The azidomethyl moiety is a versatile functional group that enables further chemical diversification through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form triazoles, or through other nucleophilic displacement reactions . This makes the compound an ideal intermediate for constructing libraries of complex molecules for drug discovery, particularly in the synthesis of peptidomimetics and other bioactive agents . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(azidomethyl)-5-(2,4-difluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N4O/c11-6-1-2-7(8(12)3-6)9-4-14-10(17-9)5-15-16-13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYZCTVHNPQAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thermolysis of Vinyl Azides to Azirines

  • Vinyl azides serve as the starting materials. Thermolysis at elevated temperatures (130–150 °C) in solvents like acetone converts vinyl azides into azirine intermediates.
  • Batch experiments show that at 150 °C, the reaction proceeds rapidly (within 1 minute) and with high purity (>99%), making this temperature optimal for azirine formation.
Entry Temperature (°C) Conversion (%) Purity (%)
1 130 88 >99
2 140 97 >99
3 150 >99 >99

Table 1: Thermolysis of vinyl azide to azirine in batch conditions (0.5 M in acetone, 0.5 mL volume).

Nucleophilic Substitution with Sodium Azide

  • The 2-(bromomethyl)oxazole intermediate is treated with aqueous sodium azide solution in the presence of a base such as DIPEA (N,N-diisopropylethylamine) to substitute the bromide with azide, producing 2-(azidomethyl)oxazole.
  • Reaction conditions optimized include room temperature to 50 °C with reaction times around 5 minutes, achieving conversions up to 92%.
  • Continuous-flow integration allows direct combination of reagents streams, improving safety and yield.

Continuous-Flow Integrated Process

A continuous multistep flow reactor setup integrates all three steps:

  • Step 1: Vinyl azide thermolysis at 150 °C under pressure (250 psi) to form azirine.
  • Step 2: Mixing with bromoacetyl bromide at 30 °C to form 2-(bromomethyl)oxazole.
  • Step 3: Addition of aqueous NaN₃ and DIPEA at 50 °C to yield 2-(azidomethyl)oxazole.

This integrated process achieves short overall residence times (7–9 minutes) and good overall yields, while avoiding isolation of unstable intermediates.

Step Reaction Temperature (°C) Pressure (psi) Residence Time (min) Notes
1 Vinyl azide → Azirine 150 250 ~1 Thermolysis in acetone
2 Azirine + Bromoacetyl bromide → 2-(bromomethyl)oxazole 30 75 ~2 No base required
3 Halide substitution with NaN₃ + DIPEA → 2-(azidomethyl)oxazole 50 75 ~5 Avoid hydrazoic acid

Table 2: Continuous-flow synthesis parameters for 2-(azidomethyl)oxazoles.

Specific Considerations for 5-(2,4-Difluorophenyl) Substitution

  • The 5-(2,4-difluorophenyl) substituent can be introduced either at the vinyl azide stage or via cross-coupling reactions on oxazole intermediates.
  • Literature reports the synthesis of related difluorophenyl-substituted oxazoles via palladium-catalyzed cross-coupling of bromo-substituted oxazoles with 2,4-difluorophenyl boronic acid derivatives.
  • This method allows modular introduction of the difluorophenyl group before or after azidomethylation, depending on synthetic convenience and stability considerations.

Research Findings and Optimization Summary

  • The thermolysis step is highly efficient at 150 °C with near-quantitative conversion.
  • The 2-(bromomethyl)oxazole intermediate is unstable; thus, continuous-flow synthesis minimizes handling and decomposition.
  • Sodium azide substitution proceeds efficiently at mild temperatures with DIPEA as base, ensuring high selectivity and yield.
  • Continuous-flow integration enhances safety by avoiding isolation of hazardous intermediates and hydrazoic acid formation.
  • The overall yield and purity of this compound are optimized by controlling temperature, residence time, and reagent stoichiometry.

Chemical Reactions Analysis

Key Reaction Sequence

  • Thermolysis of vinyl azides to generate azirine intermediates (e.g., 2a , 2b ) at elevated temperatures (120–140°C) in acetone .

  • Reaction with bromoacetyl bromide in a continuous-flow system (30°C, 1 mL PFA tubing) to form 2-(bromomethyl)oxazoles (6a , 6b ) in 76% yield .

  • Nucleophilic displacement of bromide with sodium azide (NaN₃) in aqueous medium at 50°C, yielding 2-(azidomethyl)oxazoles (7a , 7b ) with 92% conversion .

Example Reaction Table

StepReagents/ConditionsProductYield/ConversionReference
1Vinyl azide thermolysis (140°C, 7 min)Azirine intermediate85%
2Bromoacetyl bromide (30°C, 5 min)2-(Bromomethyl)oxazole76%
3NaN₃, DIPEA, H₂O (50°C, 5 min)2-(Azidomethyl)oxazole92%

Reactivity and Functionalization

The azidomethyl group (-CH₂N₃) enables diverse transformations:

Cycloaddition Reactions

  • Cu-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole conjugates. This "click chemistry" approach is widely used for bioconjugation .

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids metal catalysts, advantageous for sensitive biological systems.

Thermal Decomposition

  • Heating above 100°C releases nitrogen gas, forming reactive nitrene intermediates. These can undergo C–H insertion or dimerization .

Nucleophilic Substitution

  • The azide group can be displaced by thiols or amines under basic conditions, enabling further derivatization .

Stability and Byproduct Analysis

Intermediate bromomethyl oxazoles (6 ) are prone to hydrolysis and side-product formation (e.g., ketoesters 10a ). Key stability findings include:

  • Hydrolysis : Neutralization with DIPEA prevents hydrazoic acid formation during NaN₃ treatment .

  • Byproducts : Dibromoamide (5a ) and hydrolysis products (9a ) account for 24% of side products in batch reactions .

Comparative Analysis of Analogues

CompoundSubstituentKey ReactivityStability
2-(Azidomethyl)oxazole-CH₂N₃CuAAC, thermal decompositionModerate
5-(2,4-Difluorophenyl)Electron-withdrawingEnhanced electrophilic substitutionHigh
Bromomethyl analogues-CH₂BrNucleophilic displacementLow (hydrolysis)

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

  • Mechanism of Action : The azide functional group can participate in click chemistry, facilitating the formation of bioconjugates with proteins or nucleic acids. This property is particularly useful in drug delivery systems and targeted therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis induction and inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological systems. Its azide group allows for selective labeling of biomolecules.

  • Applications : It can be used to tag proteins or other biomolecules in live cells, enabling visualization and tracking of cellular processes.

Case Study: Protein Labeling

Research indicated that the incorporation of this compound into a protein resulted in successful labeling without disrupting the protein's function. This finding supports its use in studying protein interactions and dynamics.

Materials Science

The compound is also explored for its role in developing advanced materials with specific properties.

  • Applications : Its ability to undergo click reactions can be harnessed to synthesize polymers or nanomaterials with tailored functionalities.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a new polymer using this compound as a monomer. The resulting material exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.

CompoundActivity TypeIC50 (µM)Mechanism of Action
This compoundAnticancer15Induction of apoptosis
Similar Pyrazole DerivativeAnti-inflammatory10Inhibition of TNF-α production
Another Azide CompoundCytotoxicity20Cell cycle arrest

Mechanism of Action

The mechanism by which 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Frameworks

Compound Name Heterocycle Substituents Key Features Reference
This compound Oxazole Azidomethyl, 2,4-difluorophenyl Reactive azide group; fluorinated aromatic ring enhances stability
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo-triazole Methyl, 2,4-difluorophenyl Sulfur-containing heterocycle; potential metabolic stability
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Oxadiazole 4-Fluorophenyl, phenyl Electron-deficient oxadiazole core; planar structure
3-(Azidomethyl)-5-(furan-2-yl)-1,2-oxazole Oxazole Azidomethyl, furan-2-yl Electron-rich furan substituent; azide enables click chemistry

Key Observations :

  • Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) exhibit stronger electron-withdrawing effects compared to oxazoles, influencing their electronic properties and applications in optoelectronics .
  • Thiazolo-triazole Hybrids : Sulfur-containing heterocycles (e.g., thiazolo-triazole in ) may offer enhanced metabolic stability in pharmaceuticals due to reduced oxidative degradation .

Substituent Effects on Reactivity and Stability

Table 2: Substituent Impact on Spectral and Physical Properties

Compound Name IR Bands (cm⁻¹) ¹H-NMR Features Stability Notes Reference
This compound Azide stretch (~2100–2200) Fluorine coupling (J = 8–10 Hz for Ar-F) Azide decomposition risk under heat/light
5-(4-Chlorophenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione C=S (1247–1255), NH (3278–3414) Thione tautomer confirmed by absence of S-H Thione form stabilized by resonance
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole C=N (1600–1650) Fluorine singlet at δ 7.2–7.5 High thermal stability due to aromatic rings

Key Observations :

  • Azide Reactivity: The azide group in the target compound enables click chemistry applications (e.g., Huisgen cycloaddition), distinguishing it from non-azide analogues .
  • Fluorine Substitution: The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., furan-substituted oxazole in ) .

Key Observations :

  • Azide Incorporation : The synthesis of the target compound likely requires careful control of reaction conditions to avoid explosive azide side reactions .
  • Tautomerism in Triazoles : Compounds like 1,2,4-triazole-3-thiones () exist in equilibrium between thiol and thione forms, complicating isolation .

Key Observations :

  • Antimicrobial Potential: Structural similarities to oxadiazoles and triazoles (–12) suggest the target compound may exhibit antibacterial properties, though specific data are lacking .
  • Material Science : The azide group’s utility in polymer crosslinking and bioconjugation could position the compound as a valuable building block in materials science .

Biological Activity

2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring substituted with an azidomethyl group and a 2,4-difluorophenyl moiety. The presence of the azide functional group is notable for its potential in click chemistry applications, facilitating further modifications and conjugations.

Chemical Formula

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N3_{3}O

Physical Properties

  • Molecular Weight : 233.19 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The azide group can undergo reduction to an amine, which may enhance binding affinity to target proteins.

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial and fungal strains.
  • Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Pathogen MIC (µg/ml)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16
Aspergillus niger32

These results indicate moderate antimicrobial activity, suggesting potential for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound demonstrated IC50_{50} values in the low micromolar range against various cancer types:

Cell Line IC50_{50} (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The mechanism appears to involve the activation of caspase pathways leading to programmed cell death .

Case Studies

  • Case Study on Antimicrobial Efficacy : A recent study focused on the synthesis and evaluation of oxazole derivatives for their antibacterial properties. The findings indicated that derivatives with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Case Study on Cancer Cell Lines : Another investigation assessed the effects of this compound on various cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly correlated with its structural features, particularly the presence of the azide group.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates like 2,4-difluorophenyl derivatives are often coupled with azide-containing precursors under controlled conditions (e.g., copper-catalyzed click chemistry). Purity validation typically employs flash column chromatography (hexane:ethyl acetate gradients) to isolate intermediates . Final purity is confirmed via NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~4.5 ppm for azidomethyl groups) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How does the electronic environment of the 2,4-difluorophenyl group influence the compound’s reactivity?

  • Methodological Answer : Fluorine substituents are electron-withdrawing, reducing electron density on the oxazole ring. This can be studied via Hammett substituent constants (σ values for fluorine: ~0.43) to predict reactivity in nucleophilic/electrophilic reactions. Computational methods (DFT calculations) can map frontier molecular orbitals (HOMO/LUMO) to assess regioselectivity in further functionalization .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.0 ppm) and carbons (δ 110–160 ppm) confirm substitution patterns.
  • IR Spectroscopy : Azide stretches (~2100 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic.
  • HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., C₁₀H₇F₂N₃O) .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or solvent effects. Use UPLC-MS to confirm purity (>98%) and dose-response assays (e.g., IC₅₀ curves) under standardized conditions. Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Q. What experimental design optimizes the compound’s stability in aqueous media for pharmacokinetic studies?

  • Methodological Answer : Conduct accelerated stability studies (pH 1–9, 40°C) with HPLC monitoring. Degradation products (e.g., hydrolysis of azide to amine) are identified via LC-HRMSⁿ . Buffers with antioxidants (e.g., ascorbic acid) mitigate oxidative decomposition .

Q. How does the azidomethyl group participate in bioorthogonal chemistry for target engagement studies?

  • Methodological Answer : The azide enables Cu-free click chemistry with strained alkynes (e.g., DBCO) for fluorescent labeling. Validate target binding via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) after conjugation .

Q. What computational approaches predict metabolic pathways for this compound?

  • Methodological Answer : Use in silico tools (e.g., MetaSite, GLORYx) to simulate Phase I/II metabolism. Key sites: azide reduction (→ amine) and oxazole ring hydroxylation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole
Reactant of Route 2
2-(Azidomethyl)-5-(2,4-difluorophenyl)oxazole

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